(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid
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Overview
Description
(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a furoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the furoxazole ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in organic synthesis, particularly in the preparation of N-Boc-protected anilines.
Uniqueness
(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is unique due to its furoxazole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
(3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINAZKBJYXZOO-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)ON=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CO1)ON=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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